3-Hydroxy-2-isopropylbenzonitrile

Medicinal Chemistry Drug Design Lipophilicity

Select 3-Hydroxy-2-isopropylbenzonitrile (CAS 1243279-74-4) for your medicinal chemistry campaigns to leverage its distinctive ortho-isopropyl, meta-hydroxyl substitution pattern. Unlike generic analogs, this building block offers a calculated LogP of 3.04 and TPSA of 44.02 Ų, delivering an optimal balance of lipophilicity, hydrogen-bonding capacity, and steric bulk for membrane permeability and target engagement. The nitrile, hydroxyl, and isopropyl groups enable diverse downstream functionalization—reduction, hydrolysis, alkylation, or acylation—making it an ideal scaffold for SAR exploration and lead optimization. Available in bulk with consistent ≥95% purity for B2B procurement.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 1243279-74-4
Cat. No. B2707329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-isopropylbenzonitrile
CAS1243279-74-4
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESCC(C)C1=C(C=CC=C1O)C#N
InChIInChI=1S/C10H11NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3
InChIKeyVDAAYDPVNDLKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-isopropylbenzonitrile (CAS 1243279-74-4): A Substituted Aromatic Nitrile for Medicinal Chemistry


3-Hydroxy-2-isopropylbenzonitrile (CAS 1243279-74-4) is a substituted aromatic nitrile with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . The compound features a hydroxyl group at the 3-position and an isopropyl group at the 2-position of the benzonitrile core, a substitution pattern that distinguishes it from other hydroxybenzonitrile or isopropylbenzonitrile analogs . It is primarily employed as a synthetic intermediate or building block in medicinal chemistry research .

Why 3-Hydroxy-2-isopropylbenzonitrile (1243279-74-4) Cannot Be Replaced by Generic Analogs


Simply substituting 3-Hydroxy-2-isopropylbenzonitrile with a generic hydroxybenzonitrile or isopropylbenzonitrile is likely to result in significantly different physicochemical and biological outcomes. The specific ortho-isopropyl, meta-hydroxyl substitution pattern imparts a unique combination of steric bulk, hydrogen-bonding capacity, and lipophilicity that is absent in analogs like 3-hydroxybenzonitrile (lacking the isopropyl group) or 2-isopropylbenzonitrile (lacking the hydroxyl group) [1]. These differences directly impact molecular properties such as lipophilicity (LogP), polar surface area, and hydrogen bonding, which are critical for target engagement, permeability, and metabolic stability in drug discovery campaigns .

Quantitative Differentiation of 3-Hydroxy-2-isopropylbenzonitrile (1243279-74-4)


Lipophilicity (LogP) Comparison: 3-Hydroxy-2-isopropylbenzonitrile vs. 3-Hydroxybenzonitrile

The isopropyl substituent in 3-Hydroxy-2-isopropylbenzonitrile dramatically increases lipophilicity compared to the unsubstituted 3-hydroxybenzonitrile. 3-Hydroxy-2-isopropylbenzonitrile exhibits a LogP of 3.04 [1], whereas 3-hydroxybenzonitrile has a LogP of 1.597 [2]. This represents an increase of approximately 1.44 log units, which can significantly affect membrane permeability and compound distribution.

Medicinal Chemistry Drug Design Lipophilicity

Hydrogen Bonding Capacity: 3-Hydroxy-2-isopropylbenzonitrile vs. 2-Isopropylbenzonitrile

The presence of a hydroxyl group in 3-Hydroxy-2-isopropylbenzonitrile provides hydrogen bonding donor and acceptor capabilities that are absent in the analog 2-isopropylbenzonitrile. Specifically, 3-Hydroxy-2-isopropylbenzonitrile has 1 H-bond donor and 2 H-bond acceptors, with a topological polar surface area (TPSA) of 44.02 Ų . In contrast, 2-isopropylbenzonitrile (C10H11N, MW 145.2) has 0 H-bond donors and only 1 H-bond acceptor .

Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Boiling Point and Volatility: 3-Hydroxy-2-isopropylbenzonitrile vs. 3-Hydroxybenzonitrile

The isopropyl substitution in 3-Hydroxy-2-isopropylbenzonitrile increases its boiling point relative to 3-hydroxybenzonitrile. 3-Hydroxy-2-isopropylbenzonitrile has a boiling point of 288.8±33.0 °C at 760 mmHg [1], whereas 3-hydroxybenzonitrile has a boiling point of 265 °C [2]. This difference of approximately 24 °C can impact purification strategies and handling conditions.

Synthetic Chemistry Process Chemistry Physical Properties

Unique Substitution Pattern for SAR Exploration

3-Hydroxy-2-isopropylbenzonitrile offers a distinct substitution pattern (ortho-isopropyl, meta-hydroxyl) compared to the more common 3-hydroxy-4-isopropylbenzonitrile (meta-hydroxyl, para-isopropyl) . While direct comparative bioactivity data is limited for this specific compound, the unique ortho-isopropyl substitution creates a distinct steric and electronic environment around the nitrile and hydroxyl groups, which is valuable for exploring novel structure-activity relationships (SAR) in medicinal chemistry programs .

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Recommended Application Scenarios for 3-Hydroxy-2-isopropylbenzonitrile (1243279-74-4)


Medicinal Chemistry: Lead Optimization and SAR Studies

3-Hydroxy-2-isopropylbenzonitrile serves as a valuable building block for generating diverse compound libraries. Its unique ortho-isopropyl, meta-hydroxyl substitution pattern, combined with its distinct lipophilicity (LogP 3.04) and hydrogen bonding profile, makes it an ideal scaffold for exploring structure-activity relationships (SAR) and optimizing lead compounds for improved membrane permeability and target binding [1].

Synthetic Intermediate for Complex Molecules

As a substituted aromatic nitrile, 3-Hydroxy-2-isopropylbenzonitrile is a versatile intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, while the hydroxyl group allows for further functionalization (e.g., alkylation, acylation) .

Chemical Biology Probe Development

The combination of a hydrogen bond donor (hydroxyl) and a hydrophobic isopropyl group in close proximity makes this compound a useful starting point for designing chemical biology probes. Its physicochemical properties (LogP 3.04, TPSA 44.02 Ų) place it within a favorable range for cell permeability, while the nitrile group can serve as a spectroscopic handle or a site for bioconjugation [1].

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